molecular formula C9H7BrF4 B1405348 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene CAS No. 1373921-09-5

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene

Cat. No. B1405348
CAS RN: 1373921-09-5
M. Wt: 271.05 g/mol
InChI Key: YMILKGXWAUIFCT-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-5-bromobenzene is an organic compound used in the preparation of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .


Synthesis Analysis

1-Bromo-3,5-bis(trifluoromethyl)benzene can be selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(trifluoromethyl)-5-bromobenzene is C8H3BrF6 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Bromo-3,5-bis(trifluoromethyl)benzene can undergo a number of synthetically useful reactions via 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates .


Physical And Chemical Properties Analysis

1,3-Bis(trifluoromethyl)-5-bromobenzene has a molecular weight of 293.00, a refractive index of 1.427, a boiling point of 154°C, a melting point of -16°C, and a density of 1.699 g/mL at 25°C .

Scientific Research Applications

Synthesis of Borate Ions

This compound is utilized in the synthesis of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This particular borate ion serves as a stabilizing counterion for electrophilic organic and organometallic cations. The stability provided by this ion is crucial for the synthesis of various organic compounds and materials.

Mechanism of Action

Target of Action

Compounds with similar structures are often used in organic synthesis, particularly in reactions at the benzylic position .

Mode of Action

The compound likely interacts with its targets through free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it could be involved in various synthetic pathways . The downstream effects would depend on the specific context of the reaction.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reaction it is involved in. For instance, in a free radical bromination reaction, the compound could potentially add a bromine atom to another molecule .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For example, the rate of free radical bromination reactions can be influenced by the presence of light .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, not to breathe dust/fume/gas/mist/vapors/spray, and to wear personal protective equipment .

Future Directions

1,3-Bis(trifluoromethyl)-5-bromobenzene is used in the synthesis of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion is a stabilizing counterion for highly electrophilic organic and organometallic cations, suggesting potential applications in the field of organometallic chemistry .

properties

IUPAC Name

5-(bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)3-7(8(5)11)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMILKGXWAUIFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185377
Record name 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene

CAS RN

1373921-09-5
Record name 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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